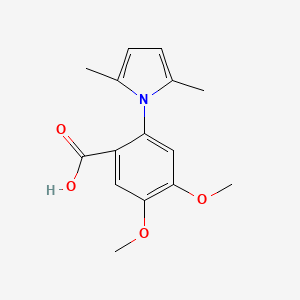![molecular formula C14H21N3O B5573216 N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5573216.png)
N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]urea is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.168462302 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine-incorporated Cyclo[6]aramide for Recognition of Urea Derivatives
A novel study by Kang et al. (2017) introduced a pyridine-incorporated cyclo[6]aramide designed for the recognition of urea and its derivatives. This compound demonstrated unique binding modes with urea/thiourea and ethylurea/diethylurea, showcasing potential for developing mechanically interlocked structures through multiple hydrogen bonding interactions (K. Kang et al., 2017).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including reactions with urea, for their potential as antibacterial agents. This research indicates the utility of urea derivatives in the development of pharmaceuticals (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Association Studies of N-(pyridin-2-yl),N'-substituted Ureas
A comprehensive study by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopy and quantum chemical calculations highlighted the substituent effect on complexation. This study provides insight into the molecular interactions and hydrogen bonding within complexes of urea derivatives (B. Ośmiałowski et al., 2013).
Synthesis and Application in Organic Chemistry
Research by Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method emphasizes the versatility of urea derivatives in organic synthesis and offers a racemization-free approach (Kishore Thalluri et al., 2014).
Safety and Hazards
The safety and hazards associated with “N-cyclohexyl-N’-[2-(4-pyridinyl)ethyl]urea” are not specified in the sources I found . As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.
Future Directions
The future directions for research involving “N-cyclohexyl-N’-[2-(4-pyridinyl)ethyl]urea” are not specified in the sources I found . Potential areas of interest could include exploring its reactivity with other compounds, investigating its potential uses in various chemical or biological contexts, or studying its physical and chemical properties in more detail.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h6-7,9-10,13H,1-5,8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPGANVQJLTRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![imidazo[1,2-a]pyrimidin-3-yl(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)
![2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5573167.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5573168.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)

![ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate](/img/structure/B5573186.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B5573196.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)

![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)


![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
